
Xanomeline oxalate
准备方法
盐酸𬭩美林的合成涉及多个步骤。关键中间体 3-(己氧基)-4-(1-甲基-1,2,5,6-四氢吡啶-3-基)-1,2,5-噻二唑通过一系列有机反应制备。 最后一步是通过使游离碱与草酸反应形成草酸盐 . 工业生产方法通常涉及优化这些反应以获得更高的产率和纯度,通常使用高性能液相色谱 (HPLC) 等先进技术进行纯化 .
化学反应分析
Chemical Stability Under Standard Conditions
Xanomeline oxalate remains chemically stable when stored at recommended temperatures (2-8°C) in anhydrous environments . Key stability characteristics include:
-
Hydrolytic Stability : Resistant to hydrolysis in neutral aqueous solutions (pH 7.2) .
-
Thermal Stability : No decomposition observed below 200°C under inert atmospheres .
-
Photostability : No reported photodegradation under standard laboratory lighting conditions .
Reactivity with Incompatible Agents
The compound exhibits reactive incompatibility with:
Notably, no exothermic or hazardous reactions have been documented with common solvents like DMSO or PBS .
Thermal Decomposition Pathways
Under extreme pyrolysis conditions (>300°C), this compound decomposes via:
Primary gaseous products include carbon dioxide (CO₂), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ) . Solid residues consist of carbonized organic fragments.
Solubility-Driven Reactivity
This compound’s solubility profile influences its reactivity in biological matrices:
Solvent | Solubility (mg/mL) | Reactivity Notes |
---|---|---|
Dimethylformamide (DMF) | 1.6 | Stable; no solvolysis |
PBS (pH 7.2) | 0.1 | Partial ionization; retains structural integrity |
Ethanol | <0.01 | Limited dissolution; no reaction |
Stability in Biological Matrices
In in vitro models (e.g., guinea pig ileum, rabbit vas deferens), this compound maintains structural integrity with:
科学研究应用
Alzheimer's Disease
Xanomeline oxalate has shown promise in improving cognitive function and alleviating behavioral disturbances in patients with Alzheimer's disease. A notable clinical trial demonstrated:
- Cognitive Improvement : Patients receiving high doses of xanomeline exhibited significant improvements in cognitive assessments, including the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change (CIBIC+) .
- Behavioral Symptom Management : The treatment resulted in reduced agitation, hallucinations, and other non-cognitive symptoms associated with AD .
Schizophrenia
The compound has also been studied for its antipsychotic properties:
- Antipsychotic Activity : Xanomeline has been reported to improve both positive and negative symptoms of schizophrenia, potentially offering a novel therapeutic approach for patients resistant to conventional antipsychotics .
Cognitive Enhancements in Animal Models
Studies using aged mice have demonstrated that xanomeline significantly enhances memory function. In controlled experiments:
- Mice treated with xanomeline showed improved exploratory behavior towards novel objects, indicating enhanced memory retention compared to control groups .
- The effects were dose-dependent, with higher doses correlating with greater cognitive benefits .
Anti-inflammatory Mechanisms
Research has elucidated the anti-inflammatory properties of xanomeline:
- Administration of xanomeline in murine models resulted in a significant reduction of serum levels of inflammatory cytokines such as TNF and IL-6 during endotoxemic challenges .
- This suggests a potential role for xanomeline in treating inflammatory conditions beyond neurological disorders.
Case Studies and Clinical Trials
Several case studies have reinforced the therapeutic potential of this compound:
作用机制
相似化合物的比较
生物活性
Xanomeline oxalate is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its potential therapeutic effects in various neuropsychiatric disorders, including schizophrenia and Alzheimer's disease. This article delves into the biological activity of this compound, highlighting its pharmacological profile, mechanisms of action, and relevant research findings.
Pharmacological Profile
This compound primarily acts as a biased agonist at the M4 muscarinic receptor, with significant activity also observed at M1 and M2 receptors. The following table summarizes its binding affinities and efficacy across different muscarinic receptors:
Receptor | EC50 (nM) | pKi |
---|---|---|
M1 | 30.9 | 6.7 |
M2 | 1800 | 6.0 |
M3 | 8500 | 5.1 |
M4 | 14.1 | 7.7 |
M5 | 1700 | 6.2 |
Xanomeline exhibits a complex pharmacological profile characterized by reversible and wash-resistant binding, resulting in full agonist activity at M1 receptors and delayed partial agonist activity at M2 receptors .
The biological activity of xanomeline is primarily mediated through its interaction with mAChRs, particularly the M1 and M4 subtypes. Research indicates that xanomeline can modulate neurotransmitter release and neuronal excitability, contributing to its antipsychotic and cognitive-enhancing effects.
- Anti-inflammatory Effects : Xanomeline has been shown to reduce pro-inflammatory cytokine levels in preclinical models of endotoxemia. In a murine study, administration of xanomeline significantly decreased serum TNF-α levels and improved survival rates during lethal endotoxemia, indicating its potential role in modulating immune responses through cholinergic signaling .
- Cognitive Enhancement : Clinical studies have demonstrated that xanomeline can improve cognitive deficits in patients with schizophrenia. A pilot study involving 20 subjects showed significant improvements in cognitive function, particularly in verbal learning and memory tasks, when treated with xanomeline compared to a placebo group .
Preclinical Studies
- A study investigated the effects of xanomeline on cytokine responses in mice subjected to lethal doses of endotoxin. The results indicated that intraperitoneal administration of xanomeline significantly reduced serum TNF-α and IL-6 levels, demonstrating its anti-inflammatory properties .
- Another research highlighted the behavioral effects of xanomeline using functional magnetic resonance imaging (fMRI), which showed altered brain connectivity patterns associated with improved cognitive performance in animal models .
Clinical Trials
常见问题
Q. Basic: What is the receptor selectivity profile of xanomeline oxalate, and how are its EC50 values determined experimentally?
This compound exhibits subtype-specific agonism at muscarinic acetylcholine receptors (mAChRs), with EC50 values of 0.3, 92.5, 5, 52, and 42 nM for M1, M2, M3, M4, and M5 receptors, respectively . These values are typically determined using in vitro calcium signaling assays in transfected cell lines (e.g., Chinese Hamster Ovary [CHO] cells expressing human mAChR subtypes). Intracellular calcium release is measured via fluorometric dyes (e.g., Fura-2) or genetically encoded calcium indicators, with dose-response curves generated to calculate EC50 values. Receptor specificity is confirmed by comparing responses across subtypes and using selective antagonists (e.g., atropine for orthosteric site validation) .
Q. Advanced: How can researchers design experiments to investigate the long-term, wash-resistant effects of this compound on M1 receptor function?
The persistent binding of xanomeline to M1 receptors, even after removal of free drug, can be studied using radioligand binding assays with [³H]N-methylscopolamine ([³H]NMS). Key steps include:
- Pretreatment protocols : Incubate M1-CHO cells with xanomeline (e.g., 300 nM for 1 hour), followed by extensive washing to remove unbound drug .
- Saturation binding : Quantify changes in [³H]NMS binding affinity (Kd) and maximal receptor density (Bmax) after 23–24 hours post-wash. Xanomeline pretreatment reduces Bmax by ~50%, indicating irreversible receptor occupancy .
- Functional assays : Measure phosphoinositide (PI) hydrolysis or cAMP modulation post-wash to assess receptor desensitization. Xanomeline’s wash-resistant effects correlate with reduced agonist efficacy (e.g., carbachol-induced PI hydrolysis) .
- Mechanistic probes : Use allosteric modulators (e.g., LY2033298) to distinguish orthosteric vs. allosteric binding contributions .
Q. Basic: What methodological approaches are used to evaluate this compound’s therapeutic potential in neurological disorders like Alzheimer’s disease?
Preclinical studies often employ:
- In vivo behavioral models : Cognitive deficits in rodents (e.g., Morris water maze) or non-human primates treated with scopolamine to mimic cholinergic dysfunction. Xanomeline reverses deficits by enhancing cortical acetylcholine signaling .
- Electroencephalography (EEG) : Quantify changes in delta/theta power in awake animals. Xanomeline restores qEEG profiles disrupted by anticholinergics .
- Biochemical assays : Measure phosphoinositide hydrolysis in brain tissue to confirm mAChR activation .
Q. Advanced: How does this compound’s dual orthosteric/allosteric binding mechanism influence its pharmacological profile?
Xanomeline binds both the orthosteric acetylcholine site and an allosteric pocket, as shown by:
- FRET-based conformational assays : Fluorescence resonance energy transfer (FRET) sensors in M4 receptors reveal distinct structural changes compared to orthosteric agonists like iperoxo .
- Competition experiments : Co-application with allosteric modulators (e.g., LY2033298) collapses xanomeline’s dose-response curve at M2/M4 receptors, suggesting competition for allosteric sites .
- Wash-resistant binding : Persistent receptor activation post-wash implies slow dissociation kinetics, potentially due to allosteric stabilization .
Q. Basic: What are the critical storage and handling conditions for this compound in experimental settings?
- Storage : Store at -20°C in powder form for up to 3 years. Solutions in DMSO (10 mM) are stable for 6 months at -20°C .
- Solubility : Soluble in water (10 mg/mL with gentle warming) and DMSO. Avoid repeated freeze-thaw cycles .
Q. Advanced: How can researchers resolve contradictions in subtype selectivity data for this compound across studies?
Discrepancies in reported selectivity (e.g., M1/M4 vs. pan-mAChR activity) arise from:
- Assay variability : Functional assays (e.g., calcium release vs. PI hydrolysis) may prioritize different signaling pathways. Use biased signaling assays to quantify ligand efficacy across pathways (e.g., Gq vs. Gi/o coupling) .
- Receptor reserve : Cell lines with high receptor expression (e.g., M1-CHO) amplify responses, masking lower-potency effects. Titrate receptor density using inducible expression systems .
- Wash-resistant effects : Prolonged incubation (24 hours) enhances M1/M4 selectivity due to irreversible binding .
Q. Basic: What controls are essential when testing this compound in mAChR-related experiments?
- Negative controls : Include cells transfected with empty vectors or treated with mAChR antagonists (e.g., atropine).
- Positive controls : Use standard agonists (e.g., carbachol) to validate receptor functionality .
- Solvent controls : Account for DMSO effects at concentrations ≥0.1% .
Q. Advanced: How can functional desensitization of mAChRs by this compound be quantified in vitro?
- Pretreatment protocols : Expose cells to xanomeline (1–10 µM) for 1–24 hours, wash, and stimulate with orthosteric agonists (e.g., carbachol).
- IP accumulation assays : Measure inositol phosphate (IP) levels via radioimmunoassay or ELISA. Xanomeline pretreatment reduces maximal IP production by ~40%, indicating receptor desensitization .
- Receptor trafficking : Use confocal microscopy with fluorescent-tagged receptors to quantify internalization .
属性
IUPAC Name |
3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOUESNWCLASJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596482 | |
Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141064-23-5 | |
Record name | Xanomeline oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANOMELINE OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。